N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
“N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry. They have been found to exhibit anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives, including “N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide”, have been found to exhibit inhibitory activity against various enzymes . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide” can be determined based on its melting point, IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Therapeutic Potential and Chemotherapeutic Applications
N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide, as part of the broader benzothiazole derivatives, demonstrates a significant therapeutic potential in scientific research. Benzothiazoles are versatile heterocyclic compounds known for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are highlighted as potential antitumor agents. This class of compounds includes molecules that are in clinical use for treating various diseases/disorders. The structural simplicity and synthetic accessibility of benzothiazoles make them attractive for the development of chemical libraries aimed at new chemical entity discovery, with a particular focus on cancer treatment applications (Kamal et al., 2015).
Advances in Antitumor Agents
Recent advancements in the structural modifications of benzothiazole and its conjugate systems have showcased their potential as chemotherapeutics. The benzothiazole scaffold, known for its wide range of biological properties, including antimicrobial and anticancer activities, has been therapeutically utilized for the treatment of various diseases. The promising biological profile and the ease of synthetic modifications have made benzothiazoles and their conjugates attractive in the design and development of new potential chemotherapeutics. These derivatives have shown potent anticancer activity, suggesting that they can be further developed as drug candidates. Despite promising results in tumor response to these compounds in clinical studies, a comprehensive evaluation of their toxicity is needed for their safe clinical use as cancer treatments (Ahmed et al., 2012).
Structural Activity Relationship in Medicinal Chemistry
The benzothiazole nucleus, integral to many natural and synthetic bioactive molecules, displays a variety of pharmacological activities. These activities are less toxic and enhanced when benzothiazole derivatives are used, proving the significance of the benzothiazole scaffold in medicinal chemistry. These compounds are known for their anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties, highlighting the rapidly developing interest in benzothiazole compounds within medicinal chemistry (Bhat & Belagali, 2020).
Future Directions
The future directions for “N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide” could involve further exploration of its potential applications in medicinal chemistry, particularly its anti-tubercular activity . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .
Mechanism of Action
Target of action
Compounds like “N-(naphtho[1,2-d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” often target specific enzymes or receptors in the body. For instance, benzothiazole derivatives have been reported to inhibit various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of action
The compound might interact with its targets by binding to their active sites, thereby altering their function. This interaction can result in the inhibition or activation of the target, leading to a change in the biochemical pathways within the cell .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets enzymes involved in the synthesis of certain molecules, it could disrupt those pathways, leading to a decrease in the production of those molecules .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(naphtho[1,2-d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide are largely determined by its molecular structure . The compound’s interactions with enzymes, proteins, and other biomolecules are influenced by the presence of the naphtho[1,2-d]thiazol-2-yl and biphenyl-4-carboxamide groups .
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of N-(naphtho[1,2-d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide in animal models have not been extensively studied .
Transport and Distribution
Future studies could explore potential interactions with transporters or binding proteins, as well as any effects on the compound’s localization or accumulation .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2OS/c27-23(19-12-10-17(11-13-19)16-6-2-1-3-7-16)26-24-25-22-20-9-5-4-8-18(20)14-15-21(22)28-24/h1-15H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAZWODHYVWSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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